

Using 3-Chloro-N-methylisoquinolin-5-amine as a scaffold intermediate

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Compound of Interest

Compound Name: 3-Chloro-N-methylisoquinolin-5-amine

CAS No.: 1374652-61-5

Cat. No.: B1435265

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Topic: Strategic Utilization of **3-Chloro-N-methylisoquinolin-5-amine** in Kinase Inhibitor Design
Content Type: Detailed Application Note & Protocols
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Biologists[1]

Executive Summary: The "Anchor and Extend" Strategy

3-Chloro-N-methylisoquinolin-5-amine (CAS: 1374652-61-5) represents a high-value "privileged scaffold" in modern drug discovery, particularly for targeting Serine/Threonine kinases (e.g., ROCK, PKA, ERK).[1] Its structural utility is defined by two distinct functional handles:

- The C5-N-methylamine "Anchor": Mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.[1] The N-methyl group provides metabolic stability and restricts rotameric freedom compared to a primary amine.[1]

- The C3-Chloro "Extension Vector": A chemically stable yet activatable handle for Palladium-catalyzed cross-coupling.[1] This allows for the projection of diverse chemical matter into the kinase "selectivity pocket" or solvent-exposed front without disrupting the hinge binding.[1]

This guide details the protocols for transforming this static building block into dynamic lead libraries.

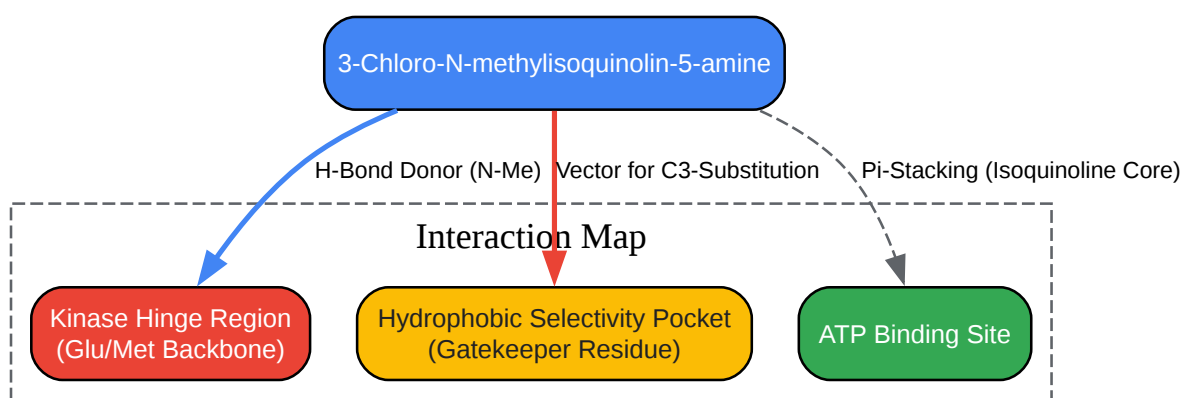
Physicochemical Profile & Handling

Property	Specification	Application Note
Molecular Formula		--
Molecular Weight	192.64 g/mol	Fragment-like; ideal for LE (Ligand Efficiency) optimization.[1]
Appearance	Off-white to pale yellow solid	Oxidation sensitive; store under inert gas if possible.[1]
Solubility	DMSO (>50 mM), DCM, MeOH	Poor solubility in non-polar alkanes (Hexane/Heptane).[1]
pKa (Calc)	-5.4 (Isoquinoline N)	Protonation at physiological pH is possible but dependent on substitution.[1]
Storage	2-8°C, Desiccated	Hygroscopic. Re-test purity if stored >6 months.

Strategic Design: The Kinase Binding Logic

The utility of this scaffold relies on its specific binding mode.[1] The isoquinoline core acts as a spacer, while the substituents drive affinity and selectivity.[1]

Mechanism of Action (MOA) Visualization



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Figure 1: Schematic representation of the scaffold's interaction within a typical kinase ATP-binding pocket.[1] The C3-position is the designated vector for library expansion.[1]

Chemical Reactivity & Synthesis Protocols

The C3-chlorine of isoquinoline is less reactive toward nucleophilic aromatic substitution (

) than the C1-chlorine.[1] Therefore, standard displacement with amines requires harsh conditions.[1] The preferred route for functionalization is Palladium-Catalyzed Cross-Coupling.[1]

Protocol A: Suzuki-Miyaura Coupling (C3-Arylation)

Purpose: To introduce aryl/heteroaryl groups at the C3 position to target the hydrophobic back-pocket.[1]

Reagents:

- Scaffold: **3-Chloro-N-methylisoquinolin-5-amine** (1.0 equiv)[1]
- Boronic Acid/Ester:
(1.2–1.5 equiv)[1]
- Catalyst:
(5 mol%) or XPhos Pd G3 (for sterically hindered acids).[1]

- Base:

(2M aqueous) or

(solid).[1]

- Solvent: 1,4-Dioxane/Water (4:1).[1]

Step-by-Step Methodology:

- Setup: In a microwave vial or round-bottom flask equipped with a magnetic stir bar, charge the scaffold (100 mg, 0.52 mmol), boronic acid (0.62 mmol), and base (1.56 mmol).
- Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Argon or Nitrogen for 5 minutes.[1] Critical: Oxygen inhibits the catalytic cycle and promotes homocoupling.
- Catalyst Addition: Add the Pd-catalyst (0.026 mmol) quickly under a stream of inert gas. Seal the vessel.
- Reaction:
 - Thermal: Heat to 90°C for 4–16 hours.
 - Microwave: Heat to 110°C for 30–60 minutes.
- Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).[1] Dry over
 , filter, and concentrate.
- Purification: Flash column chromatography (Gradient: 0–50% EtOAc in Hexanes). The amino group makes the product polar; add 1%
 to the eluent if streaking occurs.[1]

Protocol B: Buchwald-Hartwig Amination (C3-Amination)

Purpose: To introduce solubilizing amine tails or secondary H-bond motifs.[1]

Reagents:

- Scaffold: **3-Chloro-N-methylisoquinolin-5-amine** (1.0 equiv)[1]

- Amine: Primary or Secondary Amine (1.2 equiv)[1]

- Catalyst:

(2.5 mol%) + BrettPhos (5 mol%) OR BrettPhos Pd G3.[1]

- Base:

(1.5 equiv) or

(2.0 equiv).[1]

- Solvent: Anhydrous Toluene or

-Amyl Alcohol.[1]

Step-by-Step Methodology:

- Drying: Ensure the scaffold and base are completely dry.[1]

is hygroscopic; use a fresh bottle.[1]

- Inert Atmosphere: Perform all solid transfers in a glovebox or under a strong flow of Nitrogen.
[1]

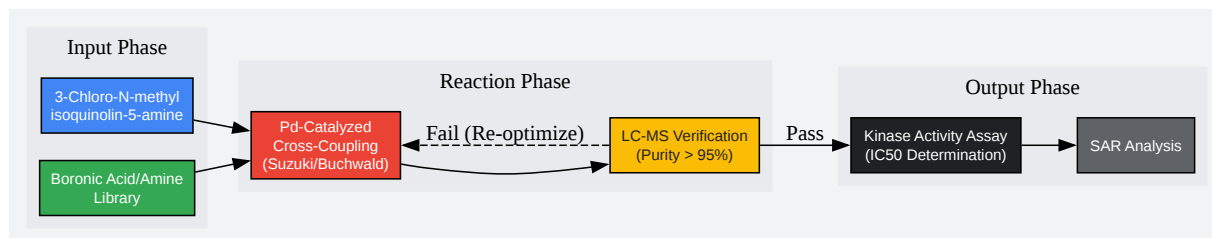
- Mixing: Combine scaffold, amine, base, and precatalyst in a vial. Add anhydrous solvent (0.2 M concentration).

- Reaction: Heat to 100°C for 12 hours.

- Note: If the C5-amine interferes (acting as a nucleophile), protect it with a Boc group first, though the steric bulk of the N-methyl usually prevents self-coupling.[1]

- Workup: Filter through a pad of Celite to remove Palladium black.[1] Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Experimental Workflow Diagram



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Figure 2: Integrated workflow for generating and validating a library of isoquinoline-based kinase inhibitors.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Conversion (<20%)	Catalyst deactivation (Oxidation)	Switch to pre-formed catalysts (e.g., XPhos Pd G3) rather than mixing Pd/Ligand in situ.
Homocoupling (R-R)	Oxygen presence	Degas solvents more rigorously (Freeze-Pump-Thaw x3).[1]
Protodehalogenation	Hydride source in reaction	Avoid alcoholic solvents (EtOH/iPrOH) in Suzuki couplings; stick to Dioxane/Toluene.[1]
C5-Amine Interference	Competitive coordination	Use a bulkier ligand (BrettPhos) or protect the C5-amine with Boc anhydride before coupling.[1]

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